molecular formula C17H18N2O4S B5884898 N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide

Cat. No.: B5884898
M. Wt: 346.4 g/mol
InChI Key: SXJHAGKKPZRYRA-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a hydroxy-methylphenyl group and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide typically involves the reaction of 2-hydroxy-4-methylphenyl isothiocyanate with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide
  • N-[(4-methylphenyl)carbamothioyl]-2-nitrobenzamide
  • 2-hydroxy-N-{[(4-methylphenyl)carbamothioyl]amino}benzamide

Uniqueness

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-10-4-6-12(13(20)8-10)18-17(24)19-16(21)11-5-7-14(22-2)15(9-11)23-3/h4-9,20H,1-3H3,(H2,18,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJHAGKKPZRYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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